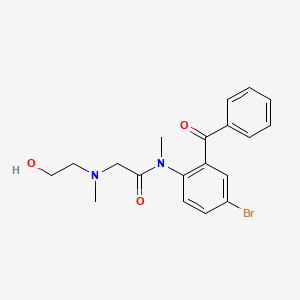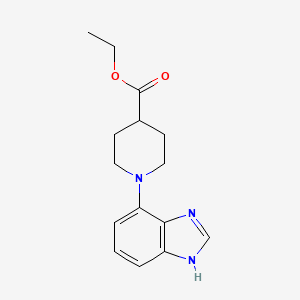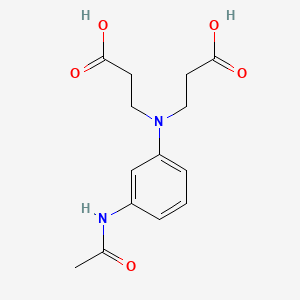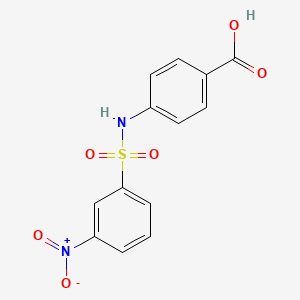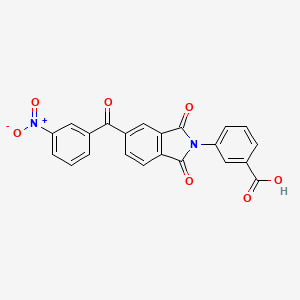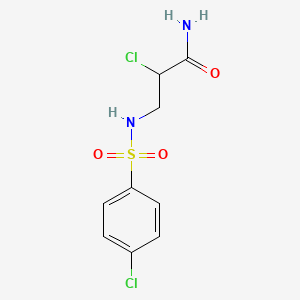![molecular formula C11H18N2 B1623311 [2-(Methylamino)-2-phenylethyl]dimethylamine CAS No. 858523-65-6](/img/structure/B1623311.png)
[2-(Methylamino)-2-phenylethyl]dimethylamine
Übersicht
Beschreibung
[2-(Methylamino)-2-phenylethyl]dimethylamine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a phenyl ring attached to an ethyl chain, which is further substituted with a methylamino group and two dimethylamine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methylamino)-2-phenylethyl]dimethylamine typically involves the reaction of phenethylamine with formaldehyde and dimethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: Phenethylamine, Formaldehyde, Dimethylamine
Reaction Conditions: Acidic medium (e.g., hydrochloric acid), Room temperature
Procedure: Phenethylamine is reacted with formaldehyde and dimethylamine in the presence of hydrochloric acid. The reaction mixture is stirred at room temperature until the formation of the product is complete. The product is then isolated and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis. Additionally, industrial production may incorporate advanced purification techniques such as distillation and crystallization to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(Methylamino)-2-phenylethyl]dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where one of the amino groups is replaced by another functional group. Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, Chromium trioxide, Acidic or basic medium
Reduction: Sodium borohydride, Lithium aluminum hydride, Anhydrous conditions
Substitution: Alkyl halides, Acyl chlorides, Organic solvents (e.g., dichloromethane)
Major Products Formed
Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids
Reduction: Reduced derivatives such as secondary or tertiary amines
Substitution: Substituted phenethylamine derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
[2-(Methylamino)-2-phenylethyl]dimethylamine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various derivatives with potential biological activities.
Biology: In biological research, the compound is studied for its interactions with biological targets such as receptors and enzymes. It is used in assays to investigate its binding affinity and activity.
Medicine: The compound is explored for its potential therapeutic applications. It is investigated for its effects on the central nervous system and its potential use in the treatment of neurological disorders.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It is also employed in the synthesis of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of [2-(Methylamino)-2-phenylethyl]dimethylamine involves its interaction with specific molecular targets in the body. The compound is known to bind to receptors such as adrenergic receptors, where it can modulate the activity of neurotransmitters like dopamine and norepinephrine. The binding of the compound to these receptors can lead to various physiological effects, including changes in mood, cognition, and behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenethylamine: The parent compound of [2-(Methylamino)-2-phenylethyl]dimethylamine, known for its stimulant effects.
Amphetamine: A well-known stimulant that shares structural similarities with this compound.
Methamphetamine: Another stimulant with a similar structure, known for its potent effects on the central nervous system.
Uniqueness
This compound is unique due to the presence of both methylamino and dimethylamine groups, which can influence its pharmacological properties. The combination of these functional groups can result in distinct binding affinities and activities compared to other phenethylamines. This uniqueness makes the compound an interesting subject for further research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
N,N',N'-trimethyl-1-phenylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-12-11(9-13(2)3)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQJYCPIRLKEPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CN(C)C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397051 | |
| Record name | (2-(methylamino)-2-phenylethyl)dimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858523-65-6 | |
| Record name | N1,N2,N2-Trimethyl-1-phenyl-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=858523-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-(methylamino)-2-phenylethyl)dimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(dimethylamino)-1-phenylethyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid](/img/structure/B1623231.png)
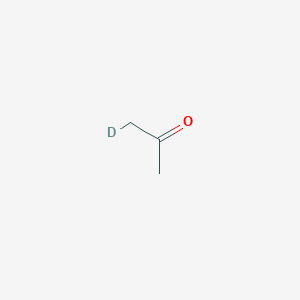
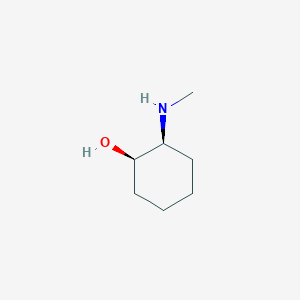
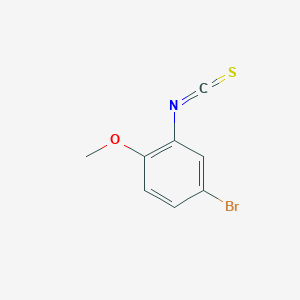


![2-amino-N-[2-(2-benzoyl-4-nitroanilino)acetyl]acetamide;hydrobromide](/img/structure/B1623241.png)
